molecular formula C12H19N5O4 B110005 2'-O-Methyl-1-methyladenosine CAS No. 91101-00-7

2'-O-Methyl-1-methyladenosine

Cat. No. B110005
CAS RN: 91101-00-7
M. Wt: 297.31 g/mol
InChI Key: BFQBUUCXUMVPLW-WOUKDFQISA-N
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Description

2’-O-Methyladenosine is a member of the class of adenosines that is adenosine in which the hydroxy group at position 2’ is replaced by a methoxy group . It has been isolated from the mycelia of Cordyceps sinensis . It is an analog of adenosine used to prepare nucleoside derivatives as inhibitors of viral RNA translation and replication .


Synthesis Analysis

A straightforward one-step procedure for modifying N-nucleophilic groups in the nucleobases of commercially available nucleoside phosphoramidites has been reported . This method involves the deprotonation of amide groups under phase-transfer conditions and subsequent reaction with electrophilic molecules such as alkyl halides or organic isocyanates .


Molecular Structure Analysis

2’-O-Methyladenosine is an ATP analog which is methylated at the 2’-O position of the ribose sugar . Methylation at this position results in increased stability of the resulting RNA strand against base hydrolysis and nuclease cleavage .


Physical And Chemical Properties Analysis

2’-O-Methyladenosine has a molecular weight of 281.27, a density of 1.8±0.1 g/cm3, a boiling point of 623.8±65.0 °C at 760 mmHg, and a melting point of 200-202ºC . Its molecular formula is C11H15N5O4 .

Scientific Research Applications

RNA Modification and Epitranscriptomics

2'-O-Methyl-1-methyladenosine plays a significant role in the field of RNA modifications and epitranscriptomics. It is part of the complex mechanisms that govern post-transcriptional modification processes in RNA. For instance, studies have shown that modifications like N(1)-methyladenosine (m(1)A), which may be related to 2'-O-Methyl-1-methyladenosine, are prevalent in Homo sapiens mRNA. These modifications are dynamic and can be reversible, suggesting a potential role in epigenetic regulation. m(1)A has been found to be enriched in the 5' untranslated region of mRNA transcripts, distinct from other internal mammalian mRNA modifications (Li et al., 2016).

RNA Splicing and Gene Expression

Research also suggests that RNA modifications, such as N(6)-methyladenosine (m(6)A), are integral to processes like mRNA splicing and gene expression. The nuclear m(6)A reader protein YTHDC1 impacts mRNA splicing and offers a transcriptome-wide view of splicing changes affected by this mRNA methylation reader protein (Roundtree & He, 2016).

Role in Biological Functions and Diseases

The modification plays a critical role in various biological functions and diseases, especially cancer. For example, m6A modification is extensively involved in regulating RNA metabolism and is associated with the pathogenesis of many diseases, including different types of cancers (Wang et al., 2020).

Influence on mRNA Stability

The m6A modification in mRNA has been shown to inversely correlate with mRNA stability and gene expression. This suggests that these modifications play a role in maintaining the balance of mRNA expression in cells, which can be critical for processes like embryonic stem cell self-renewal and differentiation (Wang et al., 2014).

RNA Structure and Thermodynamics

Modifications like m6A in RNA can influence RNA structure and thermodynamics. For instance, m6A-U pairing in double-stranded RNA can lead to structural changes, affecting RNA's stability and function (Roost et al., 2015).

Metabolic Diseases and RNA Methylation

The modification is also linked to metabolic diseases. RNA N6-methyladenosine modification's expression is closely related to the progression of metabolic diseases, suggesting its potential as a molecular target for these conditions (Li et al., 2020).

Safety and Hazards

When handling 2’-O-Methyladenosine, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment . It is also advised to ensure adequate ventilation and remove all sources of ignition .

Future Directions

The field of RNA modifications, including 2’-O-Methyladenosine, has drawn increased research interest due to advances in molecular biology techniques . More in-depth studies on RNA modifications, their roles in human diseases and further development of their inhibitors or activators are needed for a thorough understanding of epitranscriptomics as well as diagnosis, treatment, and prognosis of human diseases .

properties

IUPAC Name

(2R,3R,4R,5R)-2-(hydroxymethyl)-5-(6-imino-1-methyl-2,3-dihydropurin-9-yl)-4-methoxyoxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O4/c1-16-4-15-11-7(10(16)13)14-5-17(11)12-9(20-2)8(19)6(3-18)21-12/h5-6,8-9,12-13,15,18-19H,3-4H2,1-2H3/t6-,8-,9-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZGKVIDNBLRBI-WOUKDFQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CNC2=C(C1=N)N=CN2C3C(C(C(O3)CO)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CNC2=C(C1=N)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90238411
Record name 2'-O-Methyl-1-methyladenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90238411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-O-Methyl-1-methyladenosine

CAS RN

91101-00-7
Record name 2'-O-Methyl-1-methyladenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091101007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-O-Methyl-1-methyladenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90238411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2'-O-Methyl-1-methyladenosine
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